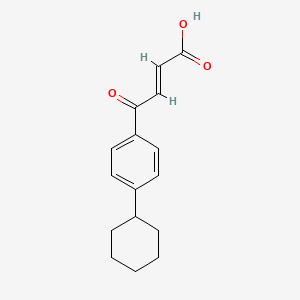

3-(4-Cyclohexylbenzoyl)acrylic acid

Descripción general

Descripción

3-(4-Cyclohexylbenzoyl)acrylic acid, also known as 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C16H18O3 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-(4-Cyclohexylbenzoyl)acrylic acid consists of 38 bonds in total. These include 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

3-(4-Cyclohexylbenzoyl)acrylic acid has a molecular weight of 258.31200. It has a density of 1.156g/cm3. Its boiling point is 437.6ºC at 760 mmHg, and its melting point is 140-142ºC .Aplicaciones Científicas De Investigación

Ruthenium Carbene Complexes

Ruthenium carbene complexes bearing imidazol-2-ylidene ligands, similar in structure to 3-(4-Cyclohexylbenzoyl)acrylic acid derivatives, are excellent precatalysts for ring-closing metathesis (RCM) reactions. They facilitate the formation of complex structures such as tri- and tetrasubstituted cycloalkenes and are applicable in annulations that extend beyond the capabilities of standard Grubbs carbene. These complexes demonstrate high reactivity in toluene, although this solvent also increases their tendency to isomerize the double bonds of substrates (Furstner et al., 2000).

Anion-Directed Synthesis of Cyclobutane Derivatives

Anions play a crucial role in directing the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reactions in solid state, leading to stereoselective formations of these compounds. This demonstrates the impact of molecular interactions and the solid-state environment on chemical reactivity and product formation, showing potential applications in designing reaction conditions for specific outcomes (G. K. Kole et al., 2011).

Organocatalytic Conjugate-Addition Polymerization

N-heterocyclic carbene (NHC)-mediated organocatalytic conjugate-addition polymerization of acrylic monomers demonstrates the potential for creating bioplastics with high molecular weights and narrow distributions. This process, which uses linear and cyclic acrylic monomers, highlights a sustainable pathway for producing bioplastics, leveraging the specific reactivity of NHCs to initiate polymerization under mild conditions (Yuetao Zhang et al., 2013).

Organic Sensitizers for Solar Cell Applications

The engineering of organic sensitizers comprising donor, electron-conducting, and anchoring groups at a molecular level shows significant potential in enhancing solar cell efficiency. Such sensitizers, when anchored onto TiO2 films, demonstrate high photon-to-current conversion efficiencies, indicating the role of 3-(4-Cyclohexylbenzoyl)acrylic acid and its derivatives in improving the performance of photovoltaic devices (Sanghoon Kim et al., 2006).

Amphiphilic Block Copolymers for Nanostructures

Amphiphilic block copolymers, incorporating poly(acrylic acid) segments, demonstrate unique self-assembly behaviors in water, forming vesicles or cylindrical micelles. These copolymers, through solid-state morphology and response to electric fields, offer insights into designing materials for nanotechnology applications, including drug delivery and nanoreactor systems (S. Honda et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJOPFUDTMESJU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420664 | |

| Record name | SBB061878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyclohexylbenzoyl)acrylic acid | |

CAS RN |

58897-74-8 | |

| Record name | SBB061878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58897-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.